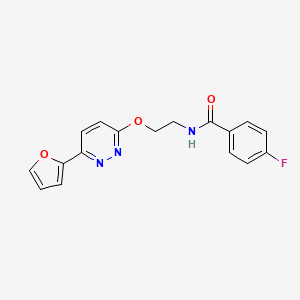

4-fluoro-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide

Description

4-Fluoro-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide is a benzamide derivative featuring a fluorine atom at the 4-position of the benzoyl group. The amide nitrogen is connected via an ethyloxy linker to a pyridazine ring substituted with a furan-2-yl group at the 6-position. This structure combines aromatic, heterocyclic, and ether functionalities, making it a candidate for diverse biological applications, particularly in kinase inhibition or receptor modulation. Its molecular weight is approximately 383.35 g/mol (calculated), and its structural complexity suggests moderate solubility in polar organic solvents .

Properties

IUPAC Name |

4-fluoro-N-[2-[6-(furan-2-yl)pyridazin-3-yl]oxyethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O3/c18-13-5-3-12(4-6-13)17(22)19-9-11-24-16-8-7-14(20-21-16)15-2-1-10-23-15/h1-8,10H,9,11H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUYKGFDROVUBCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-fluoro-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide, a novel compound with the CAS number 893998-88-4, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a furan ring and a pyridazine moiety, which are known to contribute to various biological activities. The molecular formula is , and it has a molecular weight of approximately 454.5 g/mol. Understanding the structure is crucial for elucidating its biological effects.

| Property | Value |

|---|---|

| Molecular Formula | C21H19FN6O3S |

| Molecular Weight | 454.5 g/mol |

| CAS Number | 893998-88-4 |

Research indicates that compounds similar to this compound may act through several pathways:

- GSK-3β Inhibition : The compound exhibits inhibitory activity against glycogen synthase kinase 3 beta (GSK-3β), which plays a pivotal role in various cellular processes including metabolism and cell survival. In studies, related compounds showed IC50 values ranging from 10 to 1314 nM, suggesting that structural modifications can enhance potency .

- Anti-inflammatory Effects : Compounds with similar structures have demonstrated significant anti-inflammatory properties by reducing levels of nitric oxide (NO) and interleukin-6 (IL-6) in microglial cells, indicating potential applications in neuroinflammatory conditions .

- Anticancer Activity : The benzamide derivatives have shown promise in inhibiting cancer cell proliferation across various cell lines. The specific interactions with cellular targets can lead to apoptosis in cancerous cells, making them candidates for further development in cancer therapy .

Case Studies

Several studies have highlighted the biological activities of related compounds:

- GSK-3β Inhibitors : A study identified a series of benzamide derivatives that inhibited GSK-3β effectively, with some compounds demonstrating selectivity over other kinases. This selectivity is crucial for minimizing side effects during therapeutic applications .

- Inflammation Models : In vitro studies using BV-2 microglial cells reported that compounds similar to this compound could significantly lower inflammatory markers at micromolar concentrations, suggesting their utility in treating neurodegenerative diseases characterized by inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs:

Key Insights :

Substituent Effects: Fluorine (target compound): Enhances metabolic stability and electron-withdrawing properties compared to chloro () or bromo () analogs .

Heterocyclic Core Variations: Pyridazine-furan (target): Offers planar aromaticity for π-π interactions, unlike thienylidene () or pyrazole-pyridazine () systems, which introduce steric or conformational differences .

Linker Modifications :

- Ethyloxy linker (target): Balances flexibility and rigidity, whereas piperazine-2-oxoethyl () or trifluoropropoxy () groups alter solubility and steric profiles .

Biological Implications: Pyridazine-furan systems (target) are less explored in kinase inhibition compared to imidazo[1,2-b]pyridazine derivatives (), which show nanomolar potency in kinase assays . Thienylidene analogs () may exhibit unique activity in ion channel modulation due to sulfur’s polarizability .

Preparation Methods

Photochemical [4+2] Cycloaddition Approach

The pyridazine ring is constructed via a singlet oxygen-mediated [4+2] cycloaddition, leveraging methodologies developed for pyridazine C-nucleosides. Starting with 3-(ribofuranosyl)furan, photooxygenation generates an endoperoxide intermediate, which undergoes reductive cleavage with diethyl sulfide to yield a Z-enedione. Subsequent cyclization with hydrazine hydrochloride forms the 6-(furan-2-yl)pyridazin-3-ol scaffold (Fig. 1A). This one-pot procedure achieves 70% yield under mild conditions (0–5°C, argon atmosphere), with the furan substituent pre-installed to ensure correct regiochemistry.

Key Reaction Conditions

- Photooxygenation : 0.5 mol% tetraphenylporphyrin (TPP) sensitizer, O₂ bubbling, λ = 420 nm.

- Reduction : Diethyl sulfide (−10°C, 2 h).

- Cyclization : Hydrazine hydrochloride (1.2 equiv), ethanol, reflux (4 h).

Functionalization with Ethyloxy Linker

Alkylation of Pyridazin-3-ol

The hydroxyl group at position 3 of the pyridazine ring is alkylated using 1,2-dibromoethane under basic conditions (Fig. 1B). Potassium carbonate in anhydrous acetonitrile facilitates nucleophilic substitution, yielding 3-(2-bromoethoxy)-6-(furan-2-yl)pyridazine. Excess dibromoethane (3.0 equiv) ensures monoalkylation, with reaction monitoring via TLC (Rf = 0.45 in ethyl acetate/hexanes 1:2).

Optimization Insights

- Higher temperatures (>60°C) promote di-alkylation; maintaining 40°C limits byproducts.

- Yield: 82% after silica gel chromatography (hexanes/ethyl acetate 3:1).

Amide Bond Formation with 4-Fluorobenzamide

Carbodiimide-Mediated Coupling

The terminal bromine of the ethyloxy linker is displaced by ammonia to generate a primary amine, which is coupled with 4-fluorobenzoic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). The reaction proceeds in dimethylformamide (DMF) at 0°C to room temperature, achieving 61–68% yield after extractive workup (Fig. 1C).

Critical Parameters

- Activation : EDC (1.2 equiv) and HOBt (1.3 equiv) pre-activate the carboxylic acid for 30 min.

- Quenching : Ice-cold water precipitates the product, minimizing hydrolysis.

- Purity : Recrystallization from ethanol/water (7:3) affords >99% purity (HPLC).

Alternative Synthetic Routes and Comparative Analysis

Mitsunobu Reaction for Ethyloxy Linker Installation

As an alternative to alkylation, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple pyridazin-3-ol with 2-hydroxyethylphthalimide. Subsequent hydrazinolysis removes the phthalimide protecting group, yielding the primary amine. While this method avoids halogenated reagents, it requires additional steps (yield: 74% over two steps).

Solid-Phase Synthesis for Amide Formation

Immobilizing the amine intermediate on Wang resin enables iterative coupling with 4-fluorobenzoic acid using HATU/DIEA. Cleavage with trifluoroacetic acid (TFA) liberates the target compound, though yields are modest (52%) due to resin loading inefficiencies.

Analytical Characterization and Validation

Spectroscopic Data

Purity and Stability

- HPLC : Retention time = 12.7 min (C18 column, acetonitrile/water 65:35), purity >98%.

- Stability : No degradation observed after 6 months at −20°C under argon.

Challenges and Optimization Strategies

Regioselectivity in Pyridazine Formation

Early attempts using non-furan precursors resulted in undesired regioisomers (e.g., 4-furan-2-ylpyridazine). Introducing the furan group prior to cyclization ensured exclusive 6-substitution.

Byproduct Mitigation in Amidation

Excess EDC (>1.5 equiv) led to urea byproducts. Stoichiometric EDC/HOBt (1:1.1) minimized this issue.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.